Carboxymethyl-beta-cyclodextrin

Description

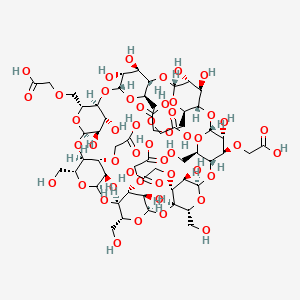

Structure

2D Structure

Properties

IUPAC Name |

2-[[(1R,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,38,40,42-tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H84O49/c57-1-15-42-47(89-12-26(69)70)36(82)54(93-15)104-44-17(3-59)95-56(38(84)49(44)91-14-28(73)74)105-45-18(4-60)94-55(37(83)48(45)90-13-27(71)72)103-43-16(2-58)92-53(35(81)46(43)88-11-25(67)68)101-41-21(7-87-10-24(65)66)97-51(33(79)30(41)76)99-39-19(5-85-8-22(61)62)96-50(32(78)29(39)75)100-40-20(6-86-9-23(63)64)98-52(102-42)34(80)31(40)77/h15-21,29-60,75-84H,1-14H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)(H,73,74)/t15-,16-,17-,18-,19-,20-,21-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJVBAPGYBSBHJ-YWBSARSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3OCC(=O)O)O)OC4C(OC(C(C4OCC(=O)O)O)OC5C(OC(C(C5OCC(=O)O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCC(=O)O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCC(=O)O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCC(=O)O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H84O49 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1541.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of Carboxymethyl-β-Cyclodextrin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of Carboxymethyl-β-cyclodextrin (CM-β-CD), a chemically modified cyclodextrin (B1172386) with significant applications in drug delivery, environmental remediation, and biotechnology. This document outlines the core chemical principles, experimental protocols, and critical parameters that influence the synthesis and final properties of CM-β-CD.

Core Principles: The Williamson Ether Synthesis

The primary mechanism for the synthesis of Carboxymethyl-β-cyclodextrin is the Williamson ether synthesis.[1] This well-established organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of CM-β-CD synthesis, the hydroxyl groups of β-cyclodextrin are deprotonated by a strong base, typically sodium hydroxide (B78521) (NaOH), to form alkoxide ions. These alkoxides then act as nucleophiles, attacking the electrophilic carbon of a carboxymethylating agent, such as monochloroacetic acid (MCA) or its sodium salt, to form an ether linkage.[1][2]

The reaction can be summarized as follows:

-

Activation of β-Cyclodextrin: The hydroxyl groups on the β-cyclodextrin molecule are activated by a strong base (NaOH), which removes a proton to form a more reactive alkoxide ion.

-

Nucleophilic Attack: The newly formed alkoxide ion attacks the carbon atom of the carboxymethylating agent that is bonded to the chlorine atom.

-

Displacement of the Leaving Group: The chlorine atom, a good leaving group, is displaced, resulting in the formation of an ether bond and the attachment of a carboxymethyl group to the cyclodextrin backbone.

The overall reaction introduces negatively charged carboxyl groups to the β-cyclodextrin structure, which significantly enhances its aqueous solubility and provides sites for further functionalization.[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis and characterization of Carboxymethyl-β-cyclodextrin.

Synthesis of Carboxymethyl-β-Cyclodextrin

This protocol is a generalized procedure based on common laboratory practices. Researchers should optimize the parameters based on their desired degree of substitution and available equipment.

Materials:

-

β-Cyclodextrin (β-CD)

-

Sodium hydroxide (NaOH)

-

Monochloroacetic acid (MCA)

-

Distilled or deionized water

-

Hydrochloric acid (HCl) for pH adjustment

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Dropping funnel

-

pH meter

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Dissolution of β-Cyclodextrin: In a three-necked round-bottom flask equipped with a magnetic stirrer and condenser, dissolve a specific amount of β-cyclodextrin in a calculated volume of distilled water.

-

Alkalinization: While stirring, slowly add a concentrated solution of sodium hydroxide to the β-cyclodextrin solution. The mixture is typically stirred for a designated period to ensure complete deprotonation of the hydroxyl groups.

-

Addition of Carboxymethylating Agent: Dissolve monochloroacetic acid in a small amount of water and add it dropwise to the reaction mixture using a dropping funnel over a period of time.

-

Reaction: Heat the reaction mixture to a specific temperature (e.g., 50-70°C) and maintain the reaction for a set duration (e.g., 3-5 hours) with continuous stirring.[3]

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution by adding hydrochloric acid until the pH reaches approximately 7. Pour the neutralized solution into an excess of cold methanol with vigorous stirring to precipitate the Carboxymethyl-β-cyclodextrin.

-

Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the product repeatedly with methanol to remove unreacted reagents and byproducts.

-

Drying: Dry the purified Carboxymethyl-β-cyclodextrin in a vacuum oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

Determination of the Degree of Substitution (DS)

The degree of substitution is a critical parameter that defines the average number of carboxymethyl groups per β-cyclodextrin molecule. It significantly influences the physicochemical properties of the final product.

This is a common and relatively straightforward method for determining the DS.[2][4]

Procedure:

-

Preparation of the Acid Form: Accurately weigh a known amount of the synthesized CM-β-CD and dissolve it in distilled water. Convert the sodium salt form to the free acid form by passing the solution through a cation exchange resin or by careful addition of a strong acid.

-

Titration: Titrate the resulting acidic solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) using a suitable indicator, such as phenolphthalein.

-

Calculation: The degree of substitution can be calculated using the following formula:

DS = (V × M × 162.1) / (W × (1000 - 80 × V × M / W))

Where:

-

V = Volume of NaOH solution used for titration (mL)

-

M = Molarity of the NaOH solution

-

W = Weight of the CM-β-CD sample (g)

-

162.1 is the molecular weight of an anhydroglucose (B10753087) unit.

-

80 is the net increase in molecular weight for each carboxymethyl group substitution.

-

Quantitative ¹H NMR spectroscopy is a powerful and non-destructive method for determining the degree of substitution.[5][6]

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the CM-β-CD sample in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Acquire the ¹H NMR spectrum of the sample.

-

Integration and Calculation: The degree of substitution is calculated by comparing the integral of the signals corresponding to the anomeric protons of the β-cyclodextrin backbone with the integral of the signals from the methylene (B1212753) protons of the carboxymethyl groups.

Influence of Reaction Parameters on Synthesis

The degree of substitution and the overall yield of the Carboxymethyl-β-cyclodextrin synthesis are highly dependent on several key reaction parameters. The following table summarizes the general effects of these parameters. It is important to note that the optimal conditions can vary depending on the specific experimental setup and desired product characteristics.

| Parameter | Effect on Degree of Substitution (DS) | Effect on Yield | Notes |

| Molar Ratio of MCA to β-CD | Increasing the molar ratio of monochloroacetic acid to β-cyclodextrin generally leads to a higher degree of substitution.[7] | Yield may increase up to a certain point, after which it might plateau or decrease due to side reactions. | An excessive amount of MCA can lead to the formation of byproducts like sodium glycolate. |

| Concentration of NaOH | The DS tends to increase with the concentration of NaOH up to an optimal point.[7][8] | Yield is also influenced by the base concentration, with an optimal range for efficient reaction. | Excessively high concentrations of NaOH can promote the hydrolysis of monochloroacetic acid, reducing its availability for the main reaction and thus lowering the DS.[8] |

| Reaction Temperature | Higher temperatures generally increase the reaction rate and can lead to a higher DS within a certain range. | Yield typically increases with temperature up to a point where degradation of the cyclodextrin may occur. | Temperatures that are too high can lead to undesirable side reactions and degradation of the β-cyclodextrin molecule. |

| Reaction Time | A longer reaction time usually results in a higher degree of substitution, as it allows for more complete conversion.[7] | Yield will increase with time until the reaction reaches completion. | Prolonged reaction times at high temperatures can also lead to product degradation. |

Visualizing the Synthesis and Mechanism

The following diagrams, created using the DOT language, illustrate the key processes in the synthesis of Carboxymethyl-β-cyclodextrin.

Caption: Workflow for the synthesis and purification of CM-β-CD.

Caption: Mechanism of Carboxymethyl-β-cyclodextrin synthesis.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. News - The Degree of Substitution Determination Method of Sodium Carboxymethyl Cellulose [kimachemical.com]

- 3. Preparation of a carboxymethyl β-cyclodextrin polymer and its rapid adsorption performance for basic fuchsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. cyclodextrinnews.com [cyclodextrinnews.com]

- 6. researchgate.net [researchgate.net]

- 7. scialert.net [scialert.net]

- 8. researchgate.net [researchgate.net]

Determining the Degree of Substitution of Carboxymethyl-β-Cyclodextrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxymethyl-β-cyclodextrin (CM-β-CD) is a chemically modified derivative of β-cyclodextrin, a cyclic oligosaccharide widely utilized in the pharmaceutical industry. The introduction of carboxymethyl groups enhances the aqueous solubility and complexation capabilities of the parent cyclodextrin (B1172386), making it an invaluable excipient for improving the bioavailability and stability of poorly soluble drugs. The degree of substitution (DS), defined as the average number of carboxymethyl groups per anhydroglucose (B10753087) unit, is a critical quality attribute that significantly influences the physicochemical properties and performance of CM-β-CD. Therefore, accurate and reliable determination of the DS is paramount for research, development, and quality control.

This technical guide provides a comprehensive overview of the principal analytical methods for determining the DS of CM-β-CD. It includes detailed experimental protocols, a comparative analysis of the techniques, and visual workflows to aid in the selection and implementation of the most appropriate method for a given application.

Core Methodologies for Determining Degree of Substitution

Several analytical techniques can be employed to determine the DS of CM-β-CD. The choice of method often depends on the required accuracy, precision, available equipment, and the nature of the sample. The most commonly employed methods are titration, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Titration Methods

Titration is a classical and cost-effective method for determining the DS of CM-β-CD. The underlying principle involves the neutralization of the carboxylic acid groups with a standardized base. The back-titration method is generally preferred for its accuracy.

Experimental Protocol: Back-Titration

-

Sample Preparation: Accurately weigh approximately 0.5 g of the sodium salt of CM-β-CD (Na-CM-β-CD) and dissolve it in 100 mL of deionized water.

-

Acidification: Convert the sodium salt to the free acid form by adding a known excess of a strong acid, for example, 20 mL of 0.1 M hydrochloric acid (HCl). Stir the solution for at least 30 minutes to ensure complete conversion.

-

Titration: Titrate the excess acid with a standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution. The endpoint can be determined potentiometrically using a pH meter (the equivalence point is typically around pH 7.0) or with a suitable indicator such as phenolphthalein.

-

Blank Titration: Perform a blank titration by titrating 20 mL of the 0.1 M HCl solution with the 0.1 M NaOH solution, without the CM-β-CD sample.

-

Calculation of Degree of Substitution:

The degree of substitution (DS) is calculated using the following formula:

DS = (162.14 × (V_blank - V_sample) × M_NaOH) / (m_sample × (1 - 0.080 × (V_blank - V_sample) × M_NaOH))

Where:

-

162.14 is the molecular weight of the anhydroglucose unit.

-

V_blank is the volume (in L) of NaOH solution used for the blank titration.

-

V_sample is the volume (in L) of NaOH solution used for the sample titration.

-

M_NaOH is the molarity of the NaOH solution.

-

m_sample is the mass (in g) of the Na-CM-β-CD sample.

-

80 is the net increase in the mass of the anhydroglucose unit for each carboxymethyl substituent (CH₂COONa).

-

Workflow for Back-Titration

Caption: Workflow for DS determination by back-titration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and non-destructive technique that provides detailed structural information and allows for a direct and accurate determination of the DS.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the CM-β-CD sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The residual HOD signal can be suppressed using appropriate solvent suppression techniques if necessary.

-

-

Spectral Analysis and DS Calculation:

-

Identify and integrate the signals corresponding to the anhydroglucose unit (AGU) protons of the β-cyclodextrin backbone. The anomeric protons (H-1) typically appear in the region of δ 5.0-5.2 ppm.

-

Identify and integrate the signal corresponding to the methylene (B1212753) protons of the carboxymethyl groups (-O-CH₂-COOH), which typically appears in the region of δ 4.0-4.5 ppm.

-

The degree of substitution is calculated using the following formula:

DS = (I_CH₂ / 2) / (I_AGU / 7)

Where:

-

I_CH₂ is the integral of the methylene protons of the carboxymethyl groups.

-

I_AGU is the integral of the anomeric protons of the seven anhydroglucose units.

-

Workflow for ¹H NMR Spectroscopy

Caption: Workflow for DS determination by ¹H NMR.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and relatively simple method that can be used for the qualitative and semi-quantitative determination of the DS. It relies on the correlation between the intensity of the carboxyl group absorption band and the DS. A calibration curve is typically required for accurate quantification.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried CM-β-CD sample with dry KBr powder and pressing it into a transparent disk.

-

FTIR Data Acquisition: Record the FTIR spectrum of the sample over a wavenumber range of 4000-400 cm⁻¹.

-

Spectral Analysis:

-

Identify the characteristic absorption band of the carboxylate group (C=O stretching), which appears around 1600 cm⁻¹.

-

Identify a reference peak corresponding to the β-cyclodextrin backbone, such as the C-O-C stretching vibration around 1030 cm⁻¹.

-

-

DS Determination:

-

For quantitative analysis, a calibration curve must be constructed by plotting the ratio of the absorbance of the carboxylate peak to the reference peak against the known DS values of a series of CM-β-CD standards (determined by a primary method like titration or NMR).

-

The DS of an unknown sample can then be determined from its absorbance ratio using the calibration curve.

-

Workflow for FTIR Spectroscopy

Caption: Workflow for DS determination by FTIR.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine the DS by separating the CM-β-CD from unreacted β-cyclodextrin and other impurities. The method typically involves hydrolysis of the polymer followed by analysis of the resulting monomers. A more direct approach for some derivatives involves separation based on the degree of substitution.

Experimental Protocol: HPLC (Post-hydrolysis)

-

Hydrolysis: Hydrolyze a known amount of CM-β-CD to its constituent glucose and carboxymethylated glucose units using strong acid (e.g., trifluoroacetic acid) at an elevated temperature.

-

Sample Preparation: Neutralize the hydrolyzed sample and dilute it to a known volume with the mobile phase.

-

HPLC Analysis:

-

Column: A suitable column for separating sugars and their derivatives, such as an amino-propyl or a ligand-exchange column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used for amino-propyl columns.

-

Detector: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is typically used due to the lack of a strong chromophore in the analytes.

-

-

Quantification and DS Calculation:

-

Identify and quantify the peaks corresponding to glucose and the various carboxymethylated glucose species using external standards.

-

The DS is calculated based on the molar ratios of the carboxymethylated glucose units to the total glucose units.

-

Comparison of Methods

| Feature | Titration | ¹H NMR Spectroscopy | FTIR Spectroscopy | HPLC |

| Principle | Neutralization of carboxylic acid groups | Quantitative analysis of proton signals | Vibrational spectroscopy of functional groups | Chromatographic separation of components |

| Accuracy | Good to High | High | Moderate (requires calibration) | High (with proper standards) |

| Precision | Good | High | Moderate | High |

| Sample Throughput | Moderate | Moderate to High | High | Low to Moderate |

| Cost | Low | High | Low to Moderate | High |

| Sample Prep. | Relatively simple | Simple | Simple | Complex (hydrolysis may be needed) |

| Advantages | Inexpensive, well-established | Non-destructive, provides structural info | Rapid, simple | High resolution and sensitivity |

| Disadvantages | Prone to endpoint determination errors | Expensive equipment, requires expertise | Indirect method, requires calibration | Destructive, can be time-consuming |

The Role of Degree of Substitution in Drug Development

The degree of substitution of CM-β-CD is a critical parameter that directly impacts its performance as a pharmaceutical excipient. The number of carboxymethyl groups influences several key properties that are vital for drug formulation and delivery.

Logical Relationship: Impact of DS on Drug Development

Caption: Impact of DS on drug development.

An optimal DS can lead to:

-

Enhanced Drug Solubility: A higher DS generally leads to increased aqueous solubility of the CM-β-CD, which in turn enhances its ability to solubilize poorly water-soluble drugs.

-

Improved Complexation Efficiency: The DS affects the size and charge of the cyclodextrin cavity, influencing the stability and stoichiometry of the inclusion complex formed with the drug molecule.

-

Modified Drug Release: The nature and strength of the drug-cyclodextrin complex, governed by the DS, can be tailored to achieve a desired drug release profile, such as immediate or sustained release.

-

Increased Bioavailability: By improving solubility and dissolution, CM-β-CD with an appropriate DS can significantly enhance the oral bioavailability of drugs.

-

Enhanced Drug Stability: Encapsulation within the cyclodextrin cavity can protect the drug from degradation by light, heat, or oxidation, thereby improving its shelf life.

Conclusion

The accurate determination of the degree of substitution of Carboxymethyl-β-cyclodextrin is a critical step in ensuring its quality, efficacy, and safety in pharmaceutical applications. This guide has provided a detailed overview of the most common analytical methods, including titration, NMR, FTIR, and HPLC. Each method offers a unique set of advantages and disadvantages, and the selection of the most suitable technique will depend on the specific requirements of the analysis. A thorough understanding of these methods and the impact of the DS on drug formulation will empower researchers and drug development professionals to effectively utilize CM-β-CD to its full potential in creating improved and innovative drug delivery systems.

A Technical Guide to the Solubility of Carboxymethyl-β-Cyclodextrin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of Carboxymethyl-β-cyclodextrin (CM-β-CD), a pivotal excipient in modern pharmaceutical formulations. Understanding its behavior in various solvent systems is critical for optimizing drug delivery, enhancing bioavailability, and ensuring formulation stability.

Introduction to Carboxymethyl-β-Cyclodextrin

Carboxymethyl-β-cyclodextrin is a chemically modified derivative of β-cyclodextrin, a cyclic oligosaccharide. The introduction of carboxymethyl groups (-CH₂COOH) onto the hydroxyl groups of the parent cyclodextrin (B1172386) molecule dramatically alters its physicochemical properties.[1] Specifically, the sodium salt form of CM-β-CD exhibits significantly enhanced aqueous solubility compared to its parent molecule by breaking the intramolecular hydrogen bond network.[1] This modification results in a molecule with a hydrophilic exterior and a hydrophobic inner cavity, making it an excellent agent for forming inclusion complexes with poorly soluble drug compounds.[2]

While its primary application stems from its ability to increase the aqueous solubility of hydrophobic drugs, its solubility characteristics in organic solvents are a crucial consideration during various stages of drug development, including synthesis, purification, and the formulation of non-aqueous or co-solvent systems.

Factors Influencing CM-β-CD Solubility

The solubility of Carboxymethyl-β-cyclodextrin is not a static property but is influenced by several key factors. The interplay between these elements determines its behavior in a given solvent system.

-

Degree of Substitution (DS): The DS refers to the average number of carboxymethyl groups per cyclodextrin molecule. A higher DS generally disrupts the crystalline structure and hydrogen bonding of the cyclodextrin, which is a primary reason for its vastly improved aqueous solubility.[3][4] However, this increased polarity, especially in its anionic sodium salt form, conversely leads to very poor solubility in non-polar and many polar organic solvents.

-

pH of the Medium: The carboxymethyl groups are weak acids. In acidic environments, they remain protonated (-COOH), reducing the molecule's overall polarity. In neutral to alkaline environments, these groups deprotonate to form carboxylate anions (-COO⁻ Na⁺), significantly increasing polarity and electrostatic interactions.[1] This high polarity of the salt form is a primary driver of its insolubility in most organic media.

-

Solvent Properties: The principle of "like dissolves like" is paramount. As a highly polar, ionizable molecule (in its common salt form), CM-β-CD exhibits its highest solubility in polar protic solvents, with water being the most effective. Its solubility diminishes rapidly as the polarity of the organic solvent decreases. It is generally insoluble in non-polar solvents like chloroform (B151607) and sparingly soluble to insoluble in polar aprotic and protic organic solvents like methanol (B129727) and acetone.[5][6]

-

Temperature: While temperature generally increases the solubility of solids, its effect on CM-β-CD in organic solvents is minimal given its already very low solubility. For aqueous solutions of related cyclodextrins, temperature effects can be complex and non-linear.

The logical relationship between these factors and the resulting solubility is visualized in the diagram below.

Caption: Key factors and molecular properties governing the solubility of CM-β-CD.

Quantitative Solubility Data

The available data consistently demonstrates that Carboxymethyl-β-cyclodextrin sodium salt has very limited solubility in common organic solvents. This is a direct consequence of its highly polar and ionic nature. The table below summarizes the reported solubility values from various technical data sheets.

| Organic Solvent | Chemical Class | Temperature (°C) | Reported Solubility |

| Methanol | Polar Protic | 25 | < 1 g / 100 cm³ (< 10 mg/mL)[6][7] |

| Chloroform | Non-polar | 25 | < 1 g / 100 cm³ (< 10 mg/mL)[6][7] |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | < 1 g / 100 cm³ (< 10 mg/mL)[6][7] |

| Acetone | Polar Aprotic | Not Specified | Insoluble[5] |

Note: For comparison, the solubility of CM-β-CD in water at 25°C is reported to be greater than 50 g per 100 cm³ (> 500 mg/mL).[6][7]

Experimental Protocol: Determining Solubility via the Shake-Flask Method

For researchers requiring precise solubility data in a specific organic solvent system, the equilibrium shake-flask method is a reliable and widely adopted standard. This protocol is adapted from methodologies used for determining the solubility of various cyclodextrins and their complexes.

Objective: To determine the equilibrium solubility of CM-β-CD in a specific organic solvent at a controlled temperature.

Materials:

-

Carboxymethyl-β-cyclodextrin sodium salt (dried to constant weight)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI), or other quantitative analytical method.

Workflow Diagram:

Caption: Standard workflow for the shake-flask method of solubility determination.

Detailed Steps:

-

Preparation: Add a known volume of the organic solvent (e.g., 5 mL) to several vials.

-

Addition of Solute: Add an excess amount of dried CM-β-CD to each vial. "Excess" ensures that a saturated solution is formed and undissolved solid remains.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for a sufficient period, typically 48 to 72 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to sediment. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Dilute the filtered sample with a suitable solvent (if necessary) and quantify the concentration of dissolved CM-β-CD using a validated analytical method like HPLC with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, as CM-β-CD lacks a strong UV chromophore.

-

Calculation: Calculate the solubility based on the measured concentration and any dilution factors used. The experiment should be performed in triplicate to ensure reproducibility.

Conclusion

Carboxymethyl-β-cyclodextrin is a highly polar molecule, particularly in its commonly used sodium salt form. This inherent polarity makes it exceptionally soluble in aqueous media but poorly soluble in the vast majority of organic solvents. Its solubility in common organic solvents like methanol, DMF, and chloroform is typically less than 10 mg/mL, and it is considered insoluble in less polar solvents such as acetone. For drug development professionals, this necessitates careful consideration of solvent systems, especially in processes involving co-solvents or non-aqueous formulations. When precise solubility data in a specific organic medium is required, the standardized shake-flask method provides a robust experimental framework for its determination.

References

In-Depth Technical Guide to the Thermal Stability Analysis of Carboxymethyl-β-Cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability analysis of Carboxymethyl-β-cyclodextrin (CM-β-CD), a chemically modified derivative of β-cyclodextrin utilized to enhance the solubility and bioavailability of pharmaceutical compounds. Understanding the thermal properties of CM-β-CD is critical for its application in drug formulation and delivery, particularly for processes involving heat, such as sterilization and manufacturing. This document details the experimental protocols for the primary analytical techniques, presents available thermal decomposition data, and visualizes the analytical workflow and degradation pathways.

Introduction to the Thermal Stability of Cyclodextrins

Cyclodextrins and their derivatives are known to undergo thermal decomposition at elevated temperatures. This process typically involves two main stages: an initial loss of water molecules entrapped within the cyclodextrin (B1172386) cavity and adsorbed on its surface, followed by the decomposition of the glucopyranose units at higher temperatures. The thermal stability of a cyclodextrin is influenced by its specific chemical structure, including the type and degree of substitution on the glucose rings. For Carboxymethyl-β-cyclodextrin, the presence of carboxymethyl groups is expected to influence its thermal degradation profile compared to its parent molecule, β-cyclodextrin.

Data Presentation: Thermal Decomposition Analysis

Quantitative data on the thermal decomposition of Carboxymethyl-β-cyclodextrin is essential for determining its processing and storage limits. The following tables summarize the thermal stability data for β-cyclodextrin as a baseline for comparison and present available data for CM-β-CD.

Table 1: Thermogravimetric Analysis (TGA) Data for β-Cyclodextrin

| Stage | Temperature Range (°C) | Weight Loss (%) | Description |

| 1 | 30 - 110 | 10 - 14 | Loss of adsorbed and cavity water |

| 2 | 250 - 400 | 70 - 80 | Decomposition of the macrocyclic structure[1] |

Table 2: Differential Scanning Calorimetry (DSC) Data for β-Cyclodextrin

| Thermal Event | Peak Temperature (°C) | Enthalpy (ΔH) | Description |

| Endotherm | ~100 - 150 | Variable | Dehydration |

| Exotherm | > 300 | Variable | Decomposition |

Thermal Stability of Carboxymethyl-β-Cyclodextrin

Specific quantitative TGA and DSC data for pure Carboxymethyl-β-cyclodextrin is not extensively available in publicly accessible literature. However, studies on materials containing CM-β-CD provide insights into its thermal behavior. For instance, in hybrid structures, the decomposition of CM-β-CD has been observed to occur in the range of 250-400°C.[1] The carboxymethyl substitution is generally believed to slightly decrease the thermal stability compared to the parent β-cyclodextrin due to the introduction of less stable carboxyl groups.

Experimental Protocols

The primary techniques for evaluating the thermal stability of CM-β-CD are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight loss of CM-β-CD, providing information on its thermal stability and composition.

Methodology:

-

Sample Preparation: A small amount of the CM-β-CD sample (typically 3-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is set, typically involving a heating ramp from ambient temperature to a final temperature of 600-800°C. A common heating rate is 10°C/min.

-

-

Data Acquisition: The instrument continuously monitors and records the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine:

-

The onset temperature of decomposition.

-

The peak decomposition temperature (from the derivative thermogravimetric, DTG, curve).

-

The percentage of weight loss at different temperature ranges, corresponding to the loss of water and the decomposition of the organic structure.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in CM-β-CD as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the CM-β-CD sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

A temperature program is set, similar to the TGA, with a controlled heating rate (e.g., 10°C/min).

-

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Endothermic peaks, which may correspond to dehydration, melting, or glass transitions.

-

Exothermic peaks, which typically indicate decomposition or crystallization events.

-

The enthalpy change (ΔH) associated with these transitions, calculated from the area under the peaks.

-

Visualizations

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the general workflow for conducting a thermal stability analysis of Carboxymethyl-β-cyclodextrin.

References

A Technical Guide to the Computational Modeling of Carboxymethyl-β-Cyclodextrin Inclusion Complexes

Audience: Researchers, scientists, and drug development professionals.

Abstract: Carboxymethyl-β-cyclodextrin (CM-β-CD), a chemically modified derivative of β-cyclodextrin, has garnered significant attention in pharmaceutical sciences for its ability to form stable inclusion complexes with a wide range of drug molecules. These host-guest systems enhance the aqueous solubility, stability, and bioavailability of poorly soluble drugs.[1][2][3] Computational modeling offers a powerful lens to investigate the structural, energetic, and dynamic properties of these complexes at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.[4][5] This guide provides an in-depth overview of the core computational methodologies—including molecular docking, molecular dynamics simulations, quantum mechanics, and free energy calculations—used to study CM-β-CD inclusion complexes. It details the theoretical principles, presents structured protocols, summarizes key quantitative data, and illustrates workflows through diagrams to serve as a comprehensive resource for researchers in the field of drug delivery and supramolecular chemistry.

Introduction to Carboxymethyl-β-Cyclodextrin and Inclusion Complexes

Cyclodextrins (CDs) are a family of cyclic oligosaccharides composed of α-1,4-linked D-glucopyranose subunits.[4] Their three-dimensional structure resembles a truncated cone with a hydrophilic outer surface and a hydrophobic inner cavity.[6] This unique structure allows CDs to encapsulate non-polar "guest" molecules, forming non-covalent "inclusion complexes".[4]

Carboxymethyl-β-cyclodextrin (CM-β-CD) is an anionic derivative where some of the hydroxyl groups are substituted with carboxymethyl moieties (-CH₂COOH). This modification enhances its aqueous solubility and provides pH-responsive characteristics, making it particularly advantageous for controlled drug release applications.[2][7] The primary driving forces for the formation of inclusion complexes include hydrophobic interactions and the release of high-energy water molecules from the cavity.[8] Understanding the precise geometry, stability, and dynamics of these complexes is crucial for designing effective drug delivery systems.

Core Computational Methodologies

Computational modeling provides a suite of tools to predict and analyze the behavior of CM-β-CD complexes. The main methods can be organized into a hierarchy based on their computational cost and the level of detail they provide.

Molecular Docking

Molecular docking predicts the preferred orientation of a guest molecule within the CM-β-CD cavity and estimates the binding strength, typically as a scoring function or binding energy.[9][10] It is a computationally efficient method ideal for high-throughput screening and generating initial complex geometries for more advanced simulations.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the time-dependent behavior of molecular systems.[8] By solving Newton's equations of motion, MD provides detailed information on the conformational flexibility, stability of the host-guest complex, the role of solvent, and the nature of intermolecular interactions over time.[11][12]

Quantum Mechanics (QM) Calculations

QM methods provide the most accurate description of molecular systems by solving the Schrödinger equation.[13] Due to their high computational cost, they are typically applied to optimized geometries from docking or snapshots from MD simulations.[14] QM is used to accurately calculate binding energies, detail the nature of intermolecular forces like hydrogen bonds, and analyze electronic properties.[15] Common QM methods include semi-empirical methods (like PM3), Density Functional Theory (DFT), and Møller–Plesset perturbation theory (MP2).[13]

Free Energy Calculations

Calculating the binding free energy (ΔG) is a primary goal of computational modeling as it directly correlates with experimental binding constants.[16][17] Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a balance between accuracy and computational cost by analyzing MD simulation trajectories.[18][19] More rigorous, but computationally intensive, methods include Thermodynamic Integration (TI) and Free Energy Perturbation (FEP).[17]

Experimental Validation Protocols

Computational models must be validated by experimental data. An integrated approach combining simulation and experimentation provides the most robust understanding of the system.

Key experimental techniques for validation include:

-

Phase Solubility Studies: To determine the stoichiometry of the complex and its stability constant (K_c).[20]

-

Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding event, including enthalpy (ΔH), entropy (ΔS), and the binding constant.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like ROESY can confirm the inclusion of the guest within the CD cavity and provide information on the geometry of the complex.[21]

-

Fourier-Transform Infrared (FTIR) Spectroscopy, Differential Scanning Calorimetry (DSC), and X-ray Diffractometry (XRD): These methods are used to confirm the formation of a new solid phase (the inclusion complex) and characterize its properties.[22]

Quantitative Data Summary

The following tables summarize quantitative data from computational and experimental studies on CM-β-CD and other relevant β-CD derivatives.

Table 1: Molecular Docking and Complexation Efficiency Data

| Guest Molecule | β-CD Derivative | Binding Energy (kcal/mol) | Complexation Efficiency (CE) | Method | Reference |

|---|---|---|---|---|---|

| Finasteride (B1672673) | CM-β-CD | -3.1 | 0.203 | Molecular Docking | [22] |

| Finasteride | DM-β-CD | -6.3 | 0.475 | Molecular Docking | [22] |

| Finasteride | HP-β-CD | -5.5 | 0.217 | Molecular Docking | [22] |

| Finasteride | SBE-β-CD | -4.1 | 0.250 | Molecular Docking | [22] |

| Finasteride | β-CD | -3.1 | 0.0173 | Molecular Docking |[22] |

Table 2: Thermodynamic and Stability Data

| Guest Molecule | β-CD Derivative | Stability Constant (K_s) (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Method | Reference |

|---|---|---|---|---|---|---|---|

| Curcumin (B1669340) | β-CD | 487.34 | - | - | - | Phase Solubility | [20] |

| Naproxen | HP-β-CD | 13,000 | -8.3 | -10.0 | -1.7 | ITC | [23] |

| Tramadol | HP-β-CD | 110 | -4.1 | -7.1 | -3.0 | ITC | [23] |

| Anabasine | β-CD | - | -9.08 (-38 kJ/mol) | - | - | MM/PBSA |[18] |

Detailed Computational Protocols

Protocol for Molecular Docking

-

Host and Guest Preparation:

-

Obtain or build a 3D structure of CM-β-CD. Add hydrogen atoms and assign partial charges using a force field (e.g., AMBER, CHARMM).

-

Obtain or draw the 3D structure of the guest drug molecule. Minimize its energy and assign partial charges.

-

-

Grid Generation:

-

Define a simulation box (grid) that encompasses the entire cavity of the CM-β-CD. The size should be sufficient to allow the guest molecule to rotate and translate freely.

-

-

Docking Execution:

-

Use a docking program (e.g., AutoDock, Molegro Virtual Docker[9]). Set the guest molecule as flexible and the host as rigid.

-

Run the docking algorithm (e.g., Lamarckian Genetic Algorithm) for a sufficient number of runs to ensure conformational space is adequately sampled.

-

-

Analysis:

-

Cluster the resulting poses based on root-mean-square deviation (RMSD).

-

Analyze the lowest-energy and most populated clusters. Examine the intermolecular interactions (hydrogen bonds, hydrophobic contacts) for the best-ranked poses.

-

Protocol for Molecular Dynamics Simulation

-

System Setup:

-

Select the starting complex geometry, typically the best-ranked pose from molecular docking.

-

Use a force field suitable for carbohydrates and drugs (e.g., GLYCAM-06 and GAFF).

-

Place the complex in the center of a periodic box of water (e.g., TIP3P model). The box size should ensure a minimum distance (e.g., 10 Å) between the complex and the box edge.

-

Add counter-ions (e.g., Na⁺) to neutralize the system's total charge, which is crucial for the anionic CM-β-CD.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes. This is usually done in a multi-stage process, first minimizing the solvent and ions, then gradually releasing restraints on the solute.

-

Gently heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Adjust the system density to the target pressure (e.g., 1 atm) under constant pressure (NPT ensemble). Monitor temperature, pressure, and density for convergence.

-

-

Production Run:

-

Run the simulation for the desired length of time (typically nanoseconds to microseconds) without restraints. Save coordinates at regular intervals.[14]

-

-

Trajectory Analysis:

-

Calculate RMSD to assess the stability of the complex.

-

Analyze intermolecular hydrogen bonds, van der Waals interactions, and electrostatic interactions.[8]

-

Calculate binding free energy using methods like MM/PBSA on snapshots from the trajectory.

-

Conclusion and Future Perspectives

Computational modeling is an indispensable tool in the study of CM-β-CD inclusion complexes. It provides atomic-level insights into binding mechanisms, complex stability, and the physicochemical properties that govern drug delivery.[3] Molecular docking serves as an efficient starting point, while molecular dynamics simulations offer a detailed view of the complex's dynamic nature.[8][22] Combined with high-accuracy QM and free energy calculations, these methods can reliably predict binding affinities and guide the rational design of new cyclodextrin-based drug carriers.[13][17]

The future of this field lies in the enhanced synergy between computational and experimental techniques.[18] The development of more accurate force fields, the application of machine learning to predict complexation, and the ability to simulate larger, more complex systems (such as CD-based polymers and nanosponges[20][24]) will further accelerate the design and optimization of next-generation drug delivery platforms.

References

- 1. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chapter - Computational and Experimental Binding Interactions of Drug and β-Cyclodextrin as a Drug- Delivery Vehicle | Bentham Science [benthamscience.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Computational Modeling of Inclusion Complexes of β-Cyclodextrin with enantiomers of Salsolinol, N-Methyl-Salsolinol, and 1-Benzyl-Tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational landscape of β-cyclodextrin: a computational resource for host–guest modeling in supramolecular systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxymethyl and hydrazide functionalized β-cyclodextrin derivatives: a systematic investigation of complexation behaviours with the model hydrophobic drug dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In Silico Docking of Anti Cancerous Drugs with β-Cyclodextrin polymer as a Prominent Approach to Improve the Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oaji.net [oaji.net]

- 11. Molecular dynamics simulations of beta-cyclodextrin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Dynamic Simulation Analysis on the Inclusion Complexation of Plumbagin with β-Cyclodextrin Derivatives in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Current Status of Quantum Chemical Studies of Cyclodextrin Host–Guest Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Highly robust quantum mechanics and umbrella sampling studies on inclusion complexes of curcumin and β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantum chemical investigations on hydrogen bonding interactions established in the inclusion complex β-cyclodextrin/be… [ouci.dntb.gov.ua]

- 16. Calculation of Cyclodextrin Binding Affinities: Energy, Entropy, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Combined Computational and Experimental Studies of Anabasine Encapsulation by Beta-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation and Characterization of Curcumin-β-Cyclodextrin and Cyclodextrin-Based Nanosponge Inclusion Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. escholarship.org [escholarship.org]

- 22. Experimental, molecular docking investigations and bioavailability study on the inclusion complexes of finasteride and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of pH on the Charge of Carboxymethyl-β-cyclodextrin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carboxymethyl-β-cyclodextrin (CM-β-CD) is a chemically modified derivative of β-cyclodextrin, engineered to possess pH-responsive properties. This is achieved by introducing ionizable carboxymethyl groups onto the cyclodextrin (B1172386) framework. The overall charge of the CM-β-CD molecule is highly dependent on the pH of its surrounding environment, transitioning from a near-neutral state in acidic conditions to a highly anionic state in neutral and alkaline conditions. This charge modulation is dictated by the acid dissociation constant (pKa) of the pendant carboxyl groups. Understanding and controlling this pH-dependent charge is critical for leveraging CM-β-CD in a variety of advanced applications, including smart drug delivery systems, separation sciences, and environmental remediation. This guide provides a detailed examination of the principles governing this behavior, quantitative data, experimental protocols for characterization, and visualizations of the underlying molecular mechanisms.

Introduction to Carboxymethyl-β-cyclodextrin (CM-β-CD)

Cyclodextrins are cyclic oligosaccharides derived from the enzymatic degradation of starch, forming a truncated cone or torus-shaped molecular structure.[1] Native β-cyclodextrin (β-CD), composed of seven glucopyranose units, is widely used due to its availability and biocompatibility.[1][2] Its structure features a hydrophilic exterior and a hydrophobic inner cavity, allowing it to form inclusion complexes with a variety of guest molecules.[2]

To enhance its utility and introduce novel functionalities, β-CD is often chemically modified. Carboxymethyl-β-cyclodextrin (CM-β-CD) is an anionic derivative synthesized by reacting β-CD with reagents like chloroacetic acid in an alkaline medium.[3] This process substitutes the hydroxyl groups on the cyclodextrin rim with carboxymethyl groups (-CH₂COOH).[4]

A key parameter defining any CM-β-CD preparation is its Degree of Substitution (DS) , which represents the average number of carboxymethyl groups per β-cyclodextrin molecule. The DS significantly influences the molecule's solubility, complexation ability, and, most importantly, its overall charge capacity at a given pH.

The Fundamental Role of pH and pKa in Determining Charge

The pH-responsive nature of CM-β-CD is governed by the ionization of its pendant carboxymethyl groups, which are weak acids. The equilibrium between the protonated (neutral) and deprotonated (anionic) forms can be described as follows:

-CH₂COOH (protonated) ⇌ -CH₂COO⁻ (deprotonated) + H⁺

The acid dissociation constant (pKa) is the pH value at which the concentrations of the protonated and deprotonated forms are equal. This value is the inflection point for the charge state of the molecule.

-

At pH < pKa: The concentration of H⁺ is high, shifting the equilibrium to the left. The carboxymethyl groups are predominantly in their protonated, neutral (-COOH) form. Consequently, the overall charge of the CM-β-CD molecule is close to neutral.

-

At pH > pKa: The concentration of H⁺ is low, shifting the equilibrium to the right. The carboxymethyl groups are predominantly in their deprotonated, anionic (-COO⁻) form. This imparts a significant negative charge to the CM-β-CD molecule.

-

At pH = pKa: The carboxymethyl groups are 50% ionized.[5]

The pKa of the carboxylic acid groups on CM-β-CD is typically in the range of 3.0 to 4.5 , with some predictive models placing it around 3.28.[5][6] This means that under physiological conditions (pH ~7.4), CM-β-CD is highly negatively charged, as approximately 90% of its carboxylic acid groups will be ionized.[5]

Quantitative Data Presentation

The charge of CM-β-CD can be quantified by measuring its zeta potential, which is an indicator of the magnitude of the electrostatic charge at the particle's surface. A more negative zeta potential corresponds to a greater negative charge.

Table 1: Conceptual Relationship Between pH, Ionization, and Net Charge of CM-β-CD

| pH Range | Dominant Species | Approximate Degree of Ionization | Overall Molecular Charge |

| pH < 2.0 | -COOH | < 10% | Near-Neutral |

| pH ≈ 3.3 (pKa) | -COOH & -COO⁻ | ~ 50% | Moderately Negative |

| pH = 5.5 | -COO⁻ | > 99% | Highly Negative |

| pH = 7.4 | -COO⁻ | > 99.9% | Highly Negative |

Table 2: Experimental Data - Zeta Potential of Carboxymethylated Polymers vs. pH

The following data, adapted from studies on similar carboxymethylated biopolymers, illustrates the typical pH-dependent charge profile.

| pH | Zeta Potential (mV) of Carboxymethyl Cellulose |

| 2 | -5 |

| 4 | -25 |

| 6 | -40 |

| 8 | -45 |

| 10 | -50 |

Data is illustrative and based on trends observed for similar carboxymethylated polymers, as specific zeta potential curves for CM-β-CD can vary with DS and ionic strength.

Experimental Protocols

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method to determine the pKa of ionizable groups.[7][8]

Objective: To determine the acid dissociation constant (pKa) of the carboxymethyl groups on CM-β-CD.

Materials:

-

Carboxymethyl-β-cyclodextrin (CM-β-CD) powder

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized, CO₂-free water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (10 or 25 mL)

Methodology:

-

Preparation: Accurately weigh a sample of CM-β-CD (e.g., 100 mg) and dissolve it in a known volume of deionized water (e.g., 50 mL).

-

Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

-

Initial Measurement: Record the initial pH of the CM-β-CD solution.

-

Titration: Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.

-

Data Collection: After each increment, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue this process well past the expected equivalence point (where the pH changes most rapidly).

-

Analysis:

-

Plot the collected data as pH versus the volume of NaOH added to generate a titration curve.

-

Determine the volume of NaOH at the equivalence point (Veq), which is the point of maximum slope on the curve.

-

The pKa is the pH value on the curve that corresponds to half the equivalence point volume (Veq / 2).

-

Protocol for Zeta Potential Measurement

Zeta potential analysis directly measures the surface charge of molecules or particles in a solution as a function of pH.

Objective: To quantify the charge of CM-β-CD across a range of pH values.

Materials:

-

Carboxymethyl-β-cyclodextrin (CM-β-CD)

-

A series of buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

-

0.1 M HCl and 0.1 M NaOH for pH adjustment.

-

Zeta potential analyzer (e.g., Malvern Zetasizer).

-

Disposable folded capillary cells.

Methodology:

-

Sample Preparation: Prepare a stock solution of CM-β-CD (e.g., 1 mg/mL) in deionized water.

-

pH Series: For each desired pH value, dilute an aliquot of the stock solution into the corresponding buffer to a final concentration suitable for the instrument (e.g., 0.1 mg/mL). Alternatively, prepare a single sample in a low ionic strength electrolyte (e.g., 10 mM KCl) and use the instrument's auto-titrator to vary the pH with HCl and NaOH.

-

Instrument Setup: Equilibrate the instrument and the sample cell at a constant temperature (e.g., 25 °C).

-

Measurement:

-

Rinse the capillary cell with the sample solution.

-

Load the sample into the cell, ensuring no air bubbles are present.

-

Place the cell in the instrument and initiate the measurement. The instrument applies an electric field and measures the velocity of the molecules (electrophoretic mobility), from which it calculates the zeta potential.

-

-

Analysis:

-

Perform measurements in triplicate for each pH value.

-

Plot the average zeta potential (in mV) as a function of pH. The resulting curve will visually demonstrate the transition from a low charge at acidic pH to a high negative charge at alkaline pH.

-

Visualization of pH-Dependent Charge Mechanism

The following diagrams, generated using the DOT language, illustrate the relationship between pH and the molecular state of CM-β-CD.

Caption: Logical workflow of pH influence on CM-β-CD's charge state.

Caption: Signaling pathway analogy for CM-β-CD ionization.

Applications in Research and Drug Development

The ability to precisely control the charge of CM-β-CD by adjusting pH is the foundation for its use in several high-performance applications.

-

pH-Responsive Drug Delivery: For cationic (positively charged) drugs, CM-β-CD can act as a nanocarrier. The drug is held by electrostatic attraction at physiological pH (7.4), where CM-β-CD is highly negative. In the acidic microenvironment of a tumor or within cellular endosomes (pH 5.0-6.5), the carboxymethyl groups become protonated, reducing the negative charge. This weakens the electrostatic interaction, triggering the release of the drug precisely at the target site.[3]

-

Enhanced Solubility and Stability: The ionizable groups significantly increase the aqueous solubility of the parent β-cyclodextrin. This property is crucial for formulating poorly water-soluble drugs for parenteral and other administration routes.

-

Separation and Analysis: In capillary electrophoresis (CE), anionic cyclodextrins like CM-β-CD are used as chiral selectors. The differential interaction between the enantiomers of a chiral drug and the charged cyclodextrin, combined with the electrophoretic mobility imparted by the charge, allows for their effective separation.

-

Environmental Remediation: The strong negative charge at neutral pH makes CM-β-CD an excellent adsorbent for cationic pollutants, such as heavy metal ions (Pb²⁺, Cu²⁺, Cd²⁺) and organic dyes from industrial wastewater.[9]

-

Interaction with Biomolecules: The anionic surface can be used to modulate interactions with positively charged proteins and peptides, enabling applications in biosensing, protein stabilization, and controlling biocatalytic reactions.[10]

Conclusion

The charge of Carboxymethyl-β-cyclodextrin is not a static property but a dynamic characteristic that is exquisitely controlled by the pH of its environment. The transition from a near-neutral to a highly anionic state is dictated by the pKa of the constituent carboxymethyl groups. This pH-responsive behavior transforms CM-β-CD from a simple solubilizing agent into a "smart" polymer, providing researchers and drug developers with a powerful tool for creating targeted delivery systems, advanced analytical methods, and effective remediation technologies. A thorough understanding and characterization of this pH-charge relationship are paramount to the successful design and implementation of CM-β-CD-based materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and characterization of β-cyclodextrin/carboxymethyl chitosan/hydroxyapatite fused with date seed extract nanocomposite scaffolds for regene ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00286D [pubs.rsc.org]

- 3. Design, characterization, and in vitro evaluation of magnetic carboxymethylated β-cyclodextrin as a pH-sensitive carrier system for amantadine delivery: a novel approach for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. CARBOXYMETHYL BETA-CYCLODEXTRIN | 218269-34-2 [chemicalbook.com]

- 7. Determination of Binding Constants of Cyclodextrin Inclusion Complexes with Dipeptides by Potentiometric Titration - STEMart [ste-mart.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Effect of cyclodextrin charge on complexation of neutral and charged substrates: comparison of (SBE)7M-beta-CD to HP-beta-CD - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Self-Assembly and Aggregation of Carboxymethyl-beta-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly and aggregation of Carboxymethyl-beta-cyclodextrin (CM-β-CD), a chemically modified cyclodextrin (B1172386) derivative of significant interest in the pharmaceutical sciences. This document delves into the core principles governing its synthesis, aggregation behavior, and its applications as a versatile excipient in advanced drug delivery systems. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug formulation and development, offering detailed experimental insights and quantitative data to support further investigation and application.

Introduction to this compound

This compound (CM-β-CD) is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units. The introduction of carboxymethyl groups (-CH₂COOH) onto the hydroxyl groups of the parent β-cyclodextrin imparts unique physicochemical properties, including enhanced aqueous solubility and pH-dependent ionization. These characteristics make CM-β-CD an attractive candidate for various pharmaceutical applications, particularly in improving the solubility, stability, and bioavailability of poorly water-soluble drugs.[1]

The fundamental structure of cyclodextrins features a hydrophilic outer surface and a hydrophobic inner cavity, enabling the formation of inclusion complexes with a wide range of guest molecules.[1] The carboxymethylation of β-cyclodextrin further enhances its utility by providing anionic charges at neutral and alkaline pH, which can influence its self-assembly behavior and interaction with drug molecules and biological membranes.

Synthesis of this compound

The synthesis of CM-β-CD typically involves the reaction of β-cyclodextrin with a carboxymethylating agent, such as monochloroacetic acid, in an alkaline medium. The degree of substitution, which refers to the average number of carboxymethyl groups per cyclodextrin molecule, can be controlled by adjusting the reaction conditions.

Generalized Synthesis Protocol

A common method for the synthesis of CM-β-CD is outlined below. It is important to note that specific parameters such as concentrations, temperature, and reaction time may require optimization to achieve the desired degree of substitution and purity.

Materials:

-

β-cyclodextrin (β-CD)

-

Sodium hydroxide (B78521) (NaOH)

-

Monochloroacetic acid

-

Deionized water

-

Hydrochloric acid (HCl) for pH adjustment

Procedure:

-

Dissolve β-cyclodextrin and sodium hydroxide in deionized water at room temperature.

-

Add a solution of monochloroacetic acid to the reaction mixture.

-

Heat the mixture to a specific temperature (e.g., 50 °C) and stir for several hours to allow the carboxymethylation reaction to proceed.[2]

-

Cool the reaction mixture to room temperature and adjust the pH to neutral (6-7) using hydrochloric acid.[2]

-

Precipitate the CM-β-CD by adding an excess of methanol to the neutralized solution.[2]

-

Collect the white precipitate by filtration.

-

Wash the product with methanol to remove unreacted reagents and by-products.

-

Dry the purified CM-β-CD under vacuum.

Self-Assembly and Aggregation Behavior

Like other cyclodextrin derivatives, CM-β-CD exhibits a tendency to self-assemble and form aggregates in aqueous solutions. This behavior is influenced by several factors, including concentration, pH, temperature, and the presence of guest molecules. The formation of aggregates can significantly impact the physicochemical properties of the solution and its performance in drug delivery applications.

Critical Aggregation Concentration (CAC)

The critical aggregation concentration (cac) is a key parameter that defines the concentration at which the spontaneous self-assembly of molecules into larger aggregates begins. While the cac for natural β-cyclodextrin is reported to be between 2 and 3 mM, specific values for CM-β-CD are not consistently reported in the literature and can vary depending on the degree of substitution and experimental conditions. The determination of the cac is crucial for understanding the behavior of CM-β-CD in solution and for designing effective drug formulations.

Factors Influencing Aggregation

-

Concentration: As the concentration of CM-β-CD increases, the propensity for aggregation also increases, leading to the formation of larger and more numerous aggregates.[3]

-

pH: The ionization of the carboxymethyl groups is pH-dependent. At acidic pH, the carboxyl groups are protonated, reducing electrostatic repulsion between the molecules and potentially favoring aggregation. At neutral and alkaline pH, the carboxyl groups are deprotonated, leading to increased electrostatic repulsion, which may hinder aggregation.

-

Guest Molecules: The formation of inclusion complexes with drug molecules can significantly influence the aggregation behavior of CM-β-CD. The nature of the guest molecule, its size, and its hydrophobicity can either promote or inhibit aggregation.[4]

-

Temperature: Temperature can affect the hydration of the cyclodextrin molecules and the hydrophobic interactions that drive self-assembly.

Characterization of Aggregates

Several analytical techniques are employed to characterize the size, morphology, and surface charge of CM-β-CD aggregates.

-

Dynamic Light Scattering (DLS): DLS is a widely used technique to determine the hydrodynamic diameter (particle size) and size distribution of aggregates in solution.[5]

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visualization of the morphology and size of the aggregates.[6]

-

Zeta Potential Measurement: This technique is used to determine the surface charge of the aggregates, which is crucial for understanding their stability in suspension. The negative charge imparted by the carboxymethyl groups generally results in a negative zeta potential, which contributes to the stability of the aggregates by preventing agglomeration through electrostatic repulsion.[6]

Quantitative Data on CM-β-CD Aggregates and Nanoparticles

The following tables summarize quantitative data on the physicochemical properties of CM-β-CD and its nanoparticle formulations as reported in the literature. It is important to note that these values are highly dependent on the specific experimental conditions, including the degree of substitution of CM-β-CD, the method of preparation, and the presence of other excipients or drug molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Zeta Potential | -19 ± 0.5 mV (for a CM-β-CD polymer) | [7] |

Note: A definitive critical aggregation concentration (cac) for pure CM-β-CD is not consistently reported in the reviewed literature. Values for other cyclodextrin derivatives vary, for instance, the cac of natural β-CD is between 2 and 3 mM.

Table 2: Properties of this compound Based Nanoparticles for Drug Delivery

| Drug | Nanoparticle Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| Amantadine (B194251) | Magnetic CM-β-CD | < 25 | Not Reported | 81.51 | 26.9 | [2] |

| Doxorubicin | CM-β-CD/Chitosan (B1678972) | Not Reported | Not Reported | High | Not Reported |

Note: This table presents examples from the literature and is not exhaustive. The properties of nanoparticles can vary significantly based on the formulation and preparation method.

Experimental Protocols for Nanoparticle Preparation and Characterization

Preparation of CM-β-CD Nanoparticles by Ionic Gelation

This method is commonly used for preparing nanoparticles from polyelectrolytes. In the case of CM-β-CD, it can be complexed with a cationic polymer, such as chitosan.

Materials:

-

This compound (CM-β-CD)

-

Chitosan

-

Acetic acid

-

Deionized water

Procedure:

-

Prepare a solution of CM-β-CD in deionized water.

-

Prepare a solution of chitosan in a dilute aqueous acetic acid solution.

-

Add the CM-β-CD solution dropwise to the chitosan solution under constant stirring.

-

The nanoparticles form spontaneously through electrostatic interactions between the negatively charged CM-β-CD and the positively charged chitosan.

-

The resulting nanoparticle suspension can be further purified by centrifugation and redispersion in deionized water.

Characterization of Drug Loading and Encapsulation Efficiency

Procedure:

-

Separate the drug-loaded nanoparticles from the aqueous medium by centrifugation.

-

Quantify the amount of free, unencapsulated drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

DL (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100

Signaling Pathways and Logical Relationships

The self-assembly of CM-β-CD is a complex process driven by a balance of intermolecular forces. The following diagram illustrates the key factors influencing this process and the resulting aggregate formation.

Conclusion

The self-assembly and aggregation of this compound are critical phenomena that dictate its functionality as a pharmaceutical excipient. A thorough understanding of the factors influencing these processes, coupled with robust characterization techniques, is essential for the rational design of CM-β-CD-based drug delivery systems. While this guide provides a comprehensive overview and detailed methodologies, it is important for researchers to conduct specific optimization studies for their particular drug molecule and intended application. The versatility of CM-β-CD, stemming from its unique physicochemical properties, ensures its continued exploration and application in the development of innovative and effective drug formulations.

References

- 1. Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, characterization, and in vitro evaluation of magnetic carboxymethylated β-cyclodextrin as a pH-sensitive carrier system for amantadine delivery: a novel approach for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of a carboxymethyl β-cyclodextrin polymer and its rapid adsorption performance for basic fuchsin - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10797E [pubs.rsc.org]

Navigating the Safety Profile of Carboxymethyl-β-Cyclodextrin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carboxymethyl-β-cyclodextrin (CM-β-CD), a chemically modified derivative of β-cyclodextrin, is increasingly recognized for its potential as a pharmaceutical excipient, primarily due to its enhanced aqueous solubility and ability to form inclusion complexes with a wide range of drug molecules. This guide provides a comprehensive overview of the available toxicological and biocompatibility data for CM-β-CD, offering a critical resource for its evaluation in drug development and other biomedical applications. While extensive data exists for the parent β-cyclodextrin and other derivatives, specific quantitative toxicological data for CM-β-CD remains somewhat limited in publicly accessible literature. Therefore, this guide synthesizes the direct evidence on CM-β-CD with relevant comparative data from other cyclodextrins to provide a thorough safety assessment.

Executive Summary of Toxicological Profile

Carboxymethyl-β-cyclodextrin is generally considered to have a favorable safety profile, characterized by low cytotoxicity compared to other modified cyclodextrins, such as methylated derivatives. Its ionic nature, conferred by the carboxymethyl groups, appears to mitigate some of the membrane-disrupting effects observed with other cyclodextrins. While specific acute and chronic toxicity data are not extensively available, the broader family of β-cyclodextrin derivatives has been subject to numerous studies, which can provide a foundational understanding of their biocompatibility.

In Vitro Toxicology

Cytotoxicity

In vitro cytotoxicity studies are fundamental in assessing the potential of a substance to cause cell damage or death. For CM-β-CD, available data suggests a lower cytotoxic potential compared to other modified cyclodextrins.

One study investigating a magnetic nanocarrier system incorporating CM-β-CD demonstrated low toxicity in Human Umbilical Vein Endothelial Cells (HUVEC). At a high concentration of 1000 μg/mL, the cell viability was reported to be 57.13%, indicating a relatively low level of cytotoxicity.[1]